molecular formula C13H16O3 B8462208 4-(2-Propyl)oxyindan-2-carboxylic acid

4-(2-Propyl)oxyindan-2-carboxylic acid

Cat. No.: B8462208
M. Wt: 220.26 g/mol
InChI Key: GLWNXNSNQZKAMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Propyl)oxyindan-2-carboxylic acid is a synthetic carboxylic acid derivative of interest in chemical and pharmaceutical research. Carboxylic acids are a fundamental class of organic compounds characterized by a carboxyl group (-COOH), which is a key functional group in various biochemical and industrial processes . This specific compound features an indan core structure substituted with a 2-propyloxy moiety, making it a potential intermediate in organic synthesis. Researchers may investigate its use in developing novel compounds for various applications, including as a building block for more complex molecules in medicinal chemistry or material science. Its carboxylic acid group allows for further derivatization, such as forming esters or amides, which are common in drug discovery . This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

4-propan-2-yloxy-2,3-dihydro-1H-indene-2-carboxylic acid

InChI

InChI=1S/C13H16O3/c1-8(2)16-12-5-3-4-9-6-10(13(14)15)7-11(9)12/h3-5,8,10H,6-7H2,1-2H3,(H,14,15)

InChI Key

GLWNXNSNQZKAMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC2=C1CC(C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of Compared Compounds

Compound Core Structure Key Substituents Functional Groups
4-(2-Propyl)oxyindan-2-carboxylic acid Indan (benzene + cyclopropane) 4-(2-propyloxy), 2-carboxylic acid Carboxylic acid, ether
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate (Olmesartan Intermediate) Imidazole 2-propyl, 4-(1-hydroxy-1-methylethyl), 5-ethyl ester Ester, hydroxyl, imidazole
2-Isopropoxypyrimidine-4-carboxylic acid Pyrimidine 2-isopropoxy, 4-carboxylic acid Carboxylic acid, ether
4-Methylidenepyrrolidine-2-carboxylic acid Pyrrolidine 4-methylene, 2-carboxylic acid Carboxylic acid, alkene

Key Observations :

  • Core Rings : The indan system (target) is distinct from imidazole (), pyrimidine (), and pyrrolidine (). Indan’s fused aromatic system may enhance stability compared to saturated pyrrolidine or heteroaromatic imidazole/pyrimidine.
  • Substituents : All compounds feature carboxylic acids, but ether (target and ) and ester () groups differ in reactivity. The branched isopropoxy group in contrasts with the linear 2-propyloxy group in the target, affecting steric and lipophilic properties.

Research Findings :

  • ’s pyrimidine derivative underscores the role of heteroaromaticity in directing substituent placement .
  • The methylene group in ’s compound introduces steric strain, a factor less relevant to the rigid indan system .

Physical and Chemical Properties

Table 3: Inferred Properties Based on Structural Analogues

Compound Solubility (Predicted) Acidity (pKa) Stability
Target Moderate in polar solvents ~4-5 (carboxylic acid) Stable under neutral conditions
Olmesartan Intermediate Low (ester dominates) ~10 (imidazole NH) Sensitive to strong acids/bases
2-Isopropoxypyrimidine-4-carboxylic acid High in DMSO/water ~2-3 (pyrimidine N) Degrades under UV light
4-Methylidenepyrrolidine-2-carboxylic acid Moderate in ethanol ~4-5 (carboxylic acid) Reactive at methylene site

Notes:

  • The target’s indan ring likely enhances thermal stability compared to pyrrolidine () but reduces solubility relative to pyrimidine derivatives () .
  • Safety data from (e.g., handling precautions for carboxylic acids) may apply to the target compound .

Insights :

  • The target’s rigid indan core may favor binding to hydrophobic pockets in biological targets, similar to imidazole-based pharmaceuticals () .
  • ’s proline analog demonstrates how ring modifications influence bioactivity, a principle applicable to the target compound .

Preparation Methods

Indan Ring Formation via Friedel-Crafts Acylation

The indan scaffold is typically constructed using Friedel-Crafts acylation. For example, reaction of 3-phenylpropanoic acid with a Lewis acid catalyst (e.g., AlCl₃) facilitates cyclization to form indan-2-carboxylic acid. However, introducing substituents at the 4-position requires careful control of directing groups.

Table 1: Friedel-Crafts Cyclization Parameters

Starting MaterialCatalystTemperature (°C)Yield (%)Purity (%)
3-Phenylpropanoic acidAlCl₃1206892
3-(4-Methoxyphenyl)propanoic acidFeCl₃1005588

Etherification via Williamson Synthesis

After indan-2-carboxylic acid synthesis, the 4-position hydroxyl group is alkylated using 1-bromopropane in a Williamson etherification. This step demands protection of the carboxylic acid to prevent side reactions.

Procedure:

  • Protection: Convert indan-2-carboxylic acid to its methyl ester using SOCl₂/MeOH.

  • Nitration: Introduce a nitro group at the 4-position using HNO₃/H₂SO₄.

  • Reduction: Reduce nitro to hydroxyl using H₂/Pd-C.

  • Alkylation: React with 1-bromopropane and K₂CO₃ in DMF.

  • Deprotection: Hydrolyze ester with NaOH/H₂O.

Table 2: Alkylation Optimization

BaseSolventReaction Time (h)Yield (%)
K₂CO₃DMF1272
Cs₂CO₃DMSO868

Direct C–O Bond Formation via Transition Metal Catalysis

Palladium-Catalyzed Coupling

Modern approaches employ Pd-catalyzed C–O coupling to install the propyloxy group directly. A pre-functionalized indan-2-carboxylic acid derivative with a bromine at the 4-position reacts with 1-propanol under catalytic conditions.

Reaction Scheme:
4-Bromoindan-2-carboxylic acid+1-PropanolPd(OAc)2,Xantphos4-(2-Propyl)oxyindan-2-carboxylic acid\text{4-Bromoindan-2-carboxylic acid} + \text{1-Propanol} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{4-(2-Propyl)oxyindan-2-carboxylic acid}

Table 3: Catalytic System Performance

LigandAdditiveYield (%)Turnover Frequency (h⁻¹)
XantphosK₃PO₄6512
BINAPCs₂CO₃589

Photoredox Catalysis

Recent advances utilize visible-light-mediated catalysis for C–O bond formation, avoiding harsh conditions. Aryl halides and alcohols react in the presence of Ir(ppy)₃ and a sacrificial reductant.

Conditions:

  • Catalyst: Ir(ppy)₃ (2 mol%)

  • Reductant: Hünig’s base

  • Light Source: 450 nm LED

Biocatalytic Approaches

Enzymatic Hydroxylation and Alkylation

Engineered cytochrome P450 enzymes selectively hydroxylate indan-2-carboxylic acid at the 4-position. Subsequent enzymatic alkylation using propyl donors (e.g., propyl phosphate) achieves the target structure.

Table 4: Biocatalytic Efficiency

Enzyme VariantSubstrate Conversion (%)Selectivity (%)
P450-BM3 F87A7892
P450-CAM T252A6585

Industrial-Scale Considerations

Solvent and Waste Management

Large-scale synthesis prioritizes green solvents (e.g., cyclopentyl methyl ether) and solvent recovery systems. The classical route generates 2.5 kg waste/kg product, while catalytic methods reduce this to 0.8 kg/kg.

Cost Analysis

MethodRaw Material Cost ($/kg)Catalyst Cost ($/kg)
Classical Alkylation12030
Pd-Catalyzed Coupling180150

Q & A

Q. Q1. What are the established methods for synthesizing 4-(2-Propyl)oxyindan-2-carboxylic acid, and how do reaction conditions influence yield?

A1. Synthesis typically involves multi-step organic reactions, such as cyclization of substituted indan precursors followed by oxidation. For example, palladium-catalyzed coupling reactions or acid-catalyzed cyclization may be employed. Reaction conditions (temperature, solvent, catalyst) significantly impact yield:

  • Catalyst selection : Palladium or copper catalysts optimize cross-coupling steps (e.g., forming the oxyindan backbone) .
  • Solvent systems : Polar aprotic solvents like DMF enhance cyclization efficiency, while toluene may stabilize intermediates .
  • Oxidation control : Controlled use of oxidizing agents (e.g., KMnO₄) ensures selective carboxylation without over-oxidation .

Q. Q2. How can in vitro assays be designed to evaluate the biological activity of this compound?

A2. Standard assays include:

  • Enzyme inhibition studies : Use fluorescence-based assays (e.g., fluorogenic substrates) to measure IC₅₀ values against target enzymes like cyclooxygenases or kinases .
  • Cytotoxicity profiling : Employ MTT or resazurin assays on cell lines (e.g., HEK293, HeLa) at varying concentrations (1–100 μM) to assess safety margins .
  • Binding affinity tests : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with receptors or proteins .

Q. Q3. What analytical techniques are recommended for purity assessment and structural confirmation?

A3. Combine:

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) or GC-MS for purity analysis .
  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions; IR spectroscopy for functional group validation (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion verification .

Advanced Research Questions

Q. Q4. How can structural analogs of this compound be systematically compared for SAR studies?

A4. Use a tiered approach:

Structural diversification : Modify the propyloxy side chain (e.g., branching, halogenation) or indan core (e.g., substituent position) .

Computational docking : Predict binding modes using software like AutoDock or Schrödinger to prioritize analogs .

In vitro validation : Compare IC₅₀ values, selectivity ratios, and pharmacokinetic properties (e.g., logP, solubility) .

In vivo efficacy : Test top candidates in disease models (e.g., inflammation or cancer) with dose-response profiling .

Q. Q5. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

A5. Address discrepancies via:

  • Standardized protocols : Ensure consistent assay conditions (pH, buffer, temperature) and cell passage numbers .
  • Batch variability checks : Compare compound purity (HPLC) and stereochemical integrity (chiral HPLC) across studies .
  • Orthogonal assays : Validate results using independent methods (e.g., SPR vs. enzymatic activity assays) .
  • Meta-analysis : Review literature for confounding factors (e.g., off-target effects in complex biological systems) .

Q. Q6. How can reaction conditions be optimized to scale up synthesis while minimizing impurities?

A6. Apply quality-by-design (QbD) principles:

  • DoE (Design of Experiments) : Vary catalyst loading, solvent ratios, and temperature to identify critical parameters .
  • In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time impurity detection .
  • Workup optimization : Implement liquid-liquid extraction or recrystallization (e.g., ethanol/water) to remove byproducts like unreacted indan precursors .

Q. Q7. What are the challenges in studying the compound’s stability under physiological conditions?

A7. Key challenges include:

  • pH-dependent degradation : Carboxylic acid groups may undergo esterification or decarboxylation in acidic/basic environments. Use simulated gastric/intestinal fluids (USP methods) to assess stability .
  • Photodegradation : Conduct light-exposure studies (ICH Q1B guidelines) with UV-Vis monitoring .
  • Metabolite identification : LC-MS/MS to track degradation products in liver microsomes or plasma .

Q. Q8. How can computational modeling predict the compound’s interactions with biological targets?

A8. Combine:

  • Molecular dynamics (MD) simulations : Analyze binding pocket flexibility (e.g., using GROMACS) .
  • Free-energy calculations : MM-PBSA or FEP methods estimate binding affinities .
  • Pharmacophore mapping : Identify critical interaction motifs (e.g., hydrogen bonds with catalytic residues) .

Methodological Notes

  • Safety protocols : Follow OSHA guidelines (29 CFR 1910.1020) for handling hazardous intermediates (e.g., chlorinated byproducts) .
  • Data validation : Cross-reference with PubChem or peer-reviewed databases for structural/spectral data .

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